molecular formula C25H27N3O3S B2772066 N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900003-26-1

N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2772066
CAS No.: 900003-26-1
M. Wt: 449.57
InChI Key: NQKDCPCIOCOIOA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-15(2)11-12-28-24(30)23-22(18-7-5-6-8-20(18)31-23)27-25(28)32-14-21(29)26-19-10-9-16(3)13-17(19)4/h5-10,13,15H,11-12,14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKDCPCIOCOIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines multiple functional groups that may contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound is characterized by the following structural features:

  • Molecular Formula : C20H26N2O2S
  • Functional Groups : Acetamide group, benzofuro-pyrimidine framework, and a sulfanyl linkage.

These structural components suggest potential interactions with biological targets, including enzymes and receptors.

Mechanisms of Biological Activity

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities. The following mechanisms have been hypothesized for N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:

  • Enzyme Inhibition : The presence of the acetamide and sulfanyl groups may allow the compound to interact with various enzymes, potentially inhibiting their activity.
  • Antitumor Activity : Similar compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Structural similarities to known antimicrobial agents suggest potential efficacy against bacterial and fungal pathogens.

Case Studies and Experimental Data

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of compounds related to the benzofuro-pyrimidine structure on various cancer cell lines. Results indicated that derivatives with similar frameworks exhibited IC50 values in the low micromolar range, suggesting effective growth inhibition .
  • Enzyme Interaction Studies :
    • Enzyme assays demonstrated that compounds containing sulfanyl groups could inhibit specific kinases involved in cancer progression. This inhibition was attributed to the interaction of the sulfanyl group with active sites on the enzyme .
  • Antimicrobial Testing :
    • A preliminary screening against common pathogens revealed that several derivatives showed promising antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-Methylphenyl)-4-methylbenzamideMethyl group on phenyl ringAntimicrobial
4-Oxo-benzofuro[3,2-d]pyrimidineLacks sulfanyl groupAntitumor
N-(Phenyl)-thioacetamideSimilar acetamide structureEnzyme inhibition

This comparison highlights the unique combination of functional groups present in N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide that may enhance its biological activity compared to other compounds .

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